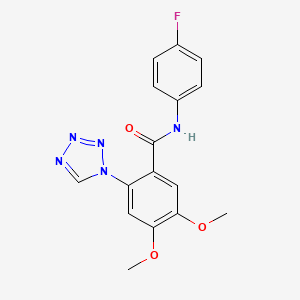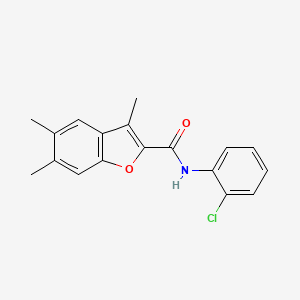
3-(1-azepanylmethyl)-6-ethoxy-2-methyl-4-quinolinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-azepanylmethyl)-6-ethoxy-2-methyl-4-quinolinol, also known as AMEQ, is a synthetic compound that belongs to the family of quinoline derivatives. This compound has gained significant attention in the scientific community due to its potential applications in treating various diseases.
Mecanismo De Acción
The mechanism of action of 3-(1-azepanylmethyl)-6-ethoxy-2-methyl-4-quinolinol is not fully understood, but it is believed to act on various cellular pathways. In cancer research, 3-(1-azepanylmethyl)-6-ethoxy-2-methyl-4-quinolinol has been shown to induce apoptosis by activating the caspase pathway. It also inhibits cell proliferation by inhibiting the PI3K/Akt/mTOR pathway. In inflammation research, 3-(1-azepanylmethyl)-6-ethoxy-2-methyl-4-quinolinol inhibits the production of pro-inflammatory cytokines by inhibiting the NF-κB pathway. In infectious disease research, 3-(1-azepanylmethyl)-6-ethoxy-2-methyl-4-quinolinol has been shown to inhibit bacterial and viral replication by interfering with various cellular pathways.
Biochemical and Physiological Effects:
3-(1-azepanylmethyl)-6-ethoxy-2-methyl-4-quinolinol has been shown to have various biochemical and physiological effects. In cancer research, 3-(1-azepanylmethyl)-6-ethoxy-2-methyl-4-quinolinol has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, 3-(1-azepanylmethyl)-6-ethoxy-2-methyl-4-quinolinol has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In infectious disease research, 3-(1-azepanylmethyl)-6-ethoxy-2-methyl-4-quinolinol has been shown to inhibit the replication of various bacterial and viral pathogens.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-(1-azepanylmethyl)-6-ethoxy-2-methyl-4-quinolinol in lab experiments is its potential to treat various diseases. It has shown activity against cancer, inflammation, and infectious diseases. Another advantage is that it can be synthesized using a multi-step process starting from 2-methyl-4-quinolinol. However, one of the limitations of using 3-(1-azepanylmethyl)-6-ethoxy-2-methyl-4-quinolinol in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to optimize its use in treating diseases.
Direcciones Futuras
There are several future directions for research on 3-(1-azepanylmethyl)-6-ethoxy-2-methyl-4-quinolinol. One direction is to further investigate its mechanism of action. This will help to optimize its use in treating various diseases. Another direction is to investigate its activity against other diseases, such as neurodegenerative diseases. Additionally, research can be done to optimize the synthesis method of 3-(1-azepanylmethyl)-6-ethoxy-2-methyl-4-quinolinol to make it more efficient and cost-effective.
Métodos De Síntesis
3-(1-azepanylmethyl)-6-ethoxy-2-methyl-4-quinolinol can be synthesized using a multi-step process starting from 2-methyl-4-quinolinol. The synthesis involves the reaction of 2-methyl-4-quinolinol with 1-bromohexane to form 3-(1-bromohexyl)-2-methyl-4-quinolinol. This intermediate is then reacted with sodium azide to form 3-(1-azepanylmethyl)-2-methyl-4-quinolinol. Finally, the ethoxy group is introduced using ethyl iodide and a base.
Aplicaciones Científicas De Investigación
3-(1-azepanylmethyl)-6-ethoxy-2-methyl-4-quinolinol has shown potential in treating various diseases, including cancer, inflammation, and infectious diseases. In cancer research, 3-(1-azepanylmethyl)-6-ethoxy-2-methyl-4-quinolinol has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Inflammation research has shown that 3-(1-azepanylmethyl)-6-ethoxy-2-methyl-4-quinolinol can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In infectious disease research, 3-(1-azepanylmethyl)-6-ethoxy-2-methyl-4-quinolinol has shown activity against various bacterial and viral pathogens.
Propiedades
IUPAC Name |
3-(azepan-1-ylmethyl)-6-ethoxy-2-methyl-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c1-3-23-15-8-9-18-16(12-15)19(22)17(14(2)20-18)13-21-10-6-4-5-7-11-21/h8-9,12H,3-7,10-11,13H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLNLBAZPWDVCGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC(=C(C2=O)CN3CCCCCC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47197804 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5746149.png)

![N-(2-thienylmethyl)-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B5746158.png)
![2-[8,9-dimethyl-2-(4-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethylethanamine](/img/structure/B5746166.png)

![3-chlorobenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5746182.png)
![2-chloro-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5746195.png)


![4-{[3-(2-thienyl)acryloyl]amino}benzamide](/img/structure/B5746217.png)


![N-[2-(4-chlorophenoxy)ethyl]benzamide](/img/structure/B5746250.png)
![N-(4-acetylphenyl)-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5746260.png)